PTC596 Demonstrates >100-Fold Greater Anti-Proliferative Potency Than First-Generation BMI-1 Inhibitor PTC-209 Across 8 MCL Cell Lines
In a direct head-to-head comparison conducted within the same study, PTC596 exhibited anti-proliferative IC50 values in the nanomolar range (68–340 nM) across eight mantle cell lymphoma (MCL) cell lines, whereas its first-generation counterpart PTC-209 required micromolar concentrations (0.9–11.2 μM) to achieve equivalent growth inhibition [1]. The mean IC50 of PTC596 was 170.5 nM versus a mean IC50 of 4.23 μM for PTC-209, representing an approximately 25-fold greater potency on average, with the largest single-line difference observed in NCEB-1 cells (PTC596 IC50: 340 nM vs. PTC-209 IC50: 11,200 nM; ~33-fold). Apoptotic potency (ED50) similarly favored PTC596 by 1–2 orders of magnitude across all tested lines [1].
| Evidence Dimension | Anti-proliferative IC50 (72 h, trypan blue exclusion) |
|---|---|
| Target Compound Data | PTC596 IC50: 68–340 nM across 8 MCL cell lines (REC-1: 136; NCEB-1: 340; MINO: 122; MAVER-1: 144; JVM-2: 208; Granta-519: 251; JeKo-1: 68; Z-138: 95 nM) |
| Comparator Or Baseline | PTC-209 IC50: 0.9–11.2 μM (REC-1: 2.7; NCEB-1: 11.2; MINO: 2.5; MAVER-1: 2.8; JVM-2: 3.0; Granta-519: 9.2; JeKo-1: 0.9; Z-138: 1.5 μM) |
| Quantified Difference | Mean IC50: PTC596 170.5 nM vs. PTC-209 4.23 μM (~25-fold overall; up to ~33-fold in NCEB-1) |
| Conditions | 8 MCL cell lines (REC-1, NCEB-1, MINO, MAVER-1, JVM-2, Granta-519, JeKo-1, Z-138); 72-hour exposure; trypan blue dye exclusion assay |
Why This Matters
This large potency gap means PTC596 achieves effective BMI-1 pathway suppression at concentrations clinically achievable following oral dosing, whereas PTC-209 requires concentrations that exceed typical achievable plasma levels, making PTC596 the preferred agent for in vivo BMI-1-targeted studies and clinical translation.
- [1] Maeda A, Nishida Y, Weetall M, et al. Targeting of BMI-1 expression by the novel small molecule PTC596 in mantle cell lymphoma. Oncotarget. 2018;9(47):28547-28560. doi:10.18632/oncotarget.25558. Table 1. View Source
